molecular formula C13H21NO5S B14803925 [4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate

[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate

Cat. No.: B14803925
M. Wt: 303.38 g/mol
InChI Key: XGMXQJRSNSVVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate involves several steps. One common method includes the reaction of 4-hydroxy-3-methylacetophenone with tert-butylamine in the presence of a reducing agent to form the intermediate 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-methylphenol. This intermediate is then treated with sulfuric acid to yield the sulfate salt .

Industrial production methods often employ supercritical fluid chromatography for the separation of enantiomers, ensuring high purity and yield of the desired product . This method is advantageous due to its efficiency and minimal use of solvents, aligning with green chemistry principles .

Chemical Reactions Analysis

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate involves its interaction with β2-adrenergic receptors. Upon binding to these receptors, the compound activates adenylate cyclase, leading to an increase in cyclic AMP levels. This, in turn, activates protein kinase A, which phosphorylates target proteins, resulting in the relaxation of bronchial smooth muscle . The compound’s selectivity for β2-adrenergic receptors minimizes its effects on cardiac β1-adrenergic receptors, reducing the risk of cardiovascular side effects .

Properties

IUPAC Name

[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5S/c1-9-7-10(11(15)8-14-13(2,3)4)5-6-12(9)19-20(16,17)18/h5-7,11,14-15H,8H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMXQJRSNSVVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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